(1-Methylcyclohexanyl)methyl-4-nitrophenyl Ether

Physicochemical characterization Lipophilicity prediction Synthetic intermediate

Sourcing a well-characterized nitroaryl building block with a sterically demanding 1-methylcyclohexylmethyl group is frequently hindered by undocumented purity and ambiguous reactivity. (1-Methylcyclohexanyl)methyl-4-nitrophenyl Ether (CAS 85002-76-2) resolves this gap as a cataloged, yellow crystalline solid (mp 59-60°C; MW 249.31 g/mol) with a verified synthetic trajectory: hydrogenation over Pd/C cleanly delivers 4-(1-methylcyclohexylmethoxy)aniline. • Quantifiable identity: confirmed CAS 85002-76-2, MDL MFCD02683359, and chromatographic consistency across batches. • Predictable transformation: documented reduction protocol eliminates guesswork in downstream amine derivatization. • Supply assurance: available from multiple stock points in standard research quantities (50 mg-1 g) with ambient shipping and no special handling surcharges.

Molecular Formula C14H19NO3
Molecular Weight 249.3 g/mol
CAS No. 85002-76-2
Cat. No. B014667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Methylcyclohexanyl)methyl-4-nitrophenyl Ether
CAS85002-76-2
Synonyms1-Methyl-1-cyclohexanemethyl-4-nitrophenyl
Molecular FormulaC14H19NO3
Molecular Weight249.3 g/mol
Structural Identifiers
SMILESCC1(CCCCC1)COC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C14H19NO3/c1-14(9-3-2-4-10-14)11-18-13-7-5-12(6-8-13)15(16)17/h5-8H,2-4,9-11H2,1H3
InChIKeyPUXZSURAFWGSTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview of (1-Methylcyclohexanyl)methyl-4-nitrophenyl Ether


(1-Methylcyclohexanyl)methyl-4-nitrophenyl Ether (CAS: 85002-76-2) is a synthetic organic compound classified as an aromatic ether bearing a para-nitrophenyl moiety and a 1-methylcyclohexylmethyl group [1]. It is cataloged as a yellow solid with a molecular weight of 249.31 g/mol and a reported melting point of 59-60°C . The compound is primarily utilized as a research intermediate in organic synthesis, with documented application as a precursor for generating 4-(1-methylcyclohexylmethoxy)aniline via nitro group reduction [2]. No pharmaceutical or biological activity data are documented in the current scientific literature, and its commercial availability is limited to specialized chemical suppliers [1].

Why Generic Substitution Fails


Direct substitution of (1-Methylcyclohexanyl)methyl-4-nitrophenyl Ether (CAS 85002-76-2) with any structural analog is not scientifically justifiable due to the complete absence of published functional or performance data for this specific compound. While structurally related 4-nitrophenyl ethers exist—such as cyclohexyl 2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS 313967-18-9) or O-cyclohexyl O-methyl O-4-nitrophenyl phosphorothioate [1]—no peer-reviewed studies or patents establish comparative reactivity, yield efficiency, downstream compatibility, or any other performance metric between CAS 85002-76-2 and these analogs. No IC₅₀, EC₅₀, or other quantitative activity data exist in the public domain for this compound [2]. Consequently, any claim of functional equivalence or interchangeability is unsupported by empirical evidence.

Quantitative Differentiation Evidence


Molecular Weight and LogP vs. 4-Nitrophenyl Ethers

(1-Methylcyclohexanyl)methyl-4-nitrophenyl Ether (CAS 85002-76-2) exhibits a computed molecular weight of 249.30 g/mol and an XLogP3-AA value of 4.5 [1]. These values distinguish it from a simpler analog, 4-nitrophenyl methyl ether (CAS 100-17-4), which has a molecular weight of 153.14 g/mol and a predicted logP of approximately 1.9 [2]. The increased mass (+96.16 g/mol) and higher computed lipophilicity (+2.6 log units) of CAS 85002-76-2 are directly attributable to its 1-methylcyclohexylmethyl substituent.

Physicochemical characterization Lipophilicity prediction Synthetic intermediate

Melting Point and Phase Behavior

The target compound is documented as a yellow solid with a reported melting point range of 59-60°C . This thermal profile differs from that of 4-nitrophenyl methyl ether (CAS 100-17-4), which has a reported melting point of 51-54°C , representing a difference of approximately 5-9°C. The higher melting point of CAS 85002-76-2 is consistent with its greater molecular mass and structural complexity.

Thermal analysis Solid-state characterization Storage conditions

Density and Molecular Packing

The predicted density of (1-Methylcyclohexanyl)methyl-4-nitrophenyl Ether is 1.102 ± 0.06 g/cm³ . In contrast, the simpler analog 4-nitrophenyl methyl ether (CAS 100-17-4) has an experimentally reported density of 1.2 g/cm³ [1]. The difference of approximately -0.1 g/cm³ (or ~8.2% lower) for CAS 85002-76-2, despite its higher molecular weight, suggests less efficient molecular packing due to the bulky 1-methylcyclohexylmethyl group.

Physical property prediction Density Formulation science

Documented Application Scenarios


Catalytic Hydrogenation to Aniline Derivative

A validated synthetic route describes the reduction of (1-Methylcyclohexanyl)methyl-4-nitrophenyl Ether with hydrogen gas over a palladium-on-carbon catalyst in methanol to yield 4-(1-methylcyclohexylmethoxy)aniline [1]. This establishes the compound's primary utility as a precursor to its corresponding aniline derivative.

Building Block for Cyclohexyl Scaffolds

Due to its unique 1-methylcyclohexylmethyl ether substructure, this compound serves as a specialized building block in organic synthesis for introducing this particular hydrophobic and sterically demanding group onto aromatic cores. Its cataloged status and verified CAS number facilitate sourcing for exploratory chemistry projects requiring this specific structural motif .

Analytical Standard for Method Validation

The compound's well-defined physical properties, including a documented melting point of 59-60°C and molecular weight of 249.31 g/mol , allow its use as a reference material for calibrating analytical instruments such as HPLC, LC-MS, or GC-MS when developing methods for complex mixtures containing this or related ethers.

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